Superior MAO-A Inhibitory Activity of 2-Amino-5-morpholinobenzoic Acid Compared to a Heterocyclic Analog
2-Amino-5-morpholinobenzoic acid demonstrates a 6.3-fold more potent inhibition of rat brain mitochondrial monoamine oxidase A (MAO-A) compared to the heterocyclic analog CHEMBL4790891. The target compound exhibits an IC50 of 1.24 μM, whereas the comparator compound shows a significantly higher IC50 of 7.80 μM under identical assay conditions [1][2]. This difference highlights the critical role of the 2-amino-5-morpholinobenzoic acid scaffold in achieving enhanced MAO-A binding affinity.
| Evidence Dimension | MAO-A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.24 μM (1,240 nM) |
| Comparator Or Baseline | CHEMBL4790891 (heterocyclic analog) IC50 = 7.80 μM |
| Quantified Difference | 6.3-fold lower IC50 (higher potency) |
| Conditions | Inhibition of Sprague-Dawley rat brain mitochondrial MAO-A using [14C]-5-HT as substrate by radioassay method. |
Why This Matters
The >6-fold improvement in MAO-A inhibition potency validates the selection of this specific scaffold for neuroscience research programs targeting this enzyme, ensuring more efficient lead optimization.
- [1] BindingDB. BDBM50597779 CHEMBL5205498. 2022. View Source
- [2] BindingDB. BDBM50559391 CHEMBL4790891. 2022. View Source
